molecular formula C12H12BrN3O2 B11118166 4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11118166
M. Wt: 310.15 g/mol
InChI Key: LCVCYCMPOLBEGN-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-based amide derivative characterized by a bromine atom at position 4 of the pyrazole ring, a methyl group at position 1, and a 2-methoxyphenylcarboxamide moiety at position 2.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

4-bromo-N-(2-methoxyphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12BrN3O2/c1-16-7-8(13)11(15-16)12(17)14-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,14,17)

InChI Key

LCVCYCMPOLBEGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrazole Intermediates

Bromination at position 4 of the pyrazole ring is critical. In, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was synthesized via O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide (88% yield). While the substituents differ, this demonstrates the feasibility of introducing bromine early in the synthesis. For the target compound, analogous bromination of 1-methylpyrazole-3-carboxylic acid derivatives could be employed.

In, 5-bromo-1-methyl-1H-pyrazol-3-amine was prepared via bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate using tribromophosphorus. This suggests that bromination of electron-rich pyrazole systems is viable under mild conditions, though regioselectivity must be controlled.

Carboxamide Formation Strategies

The N-(2-methoxyphenyl)carboxamide group at position 3 is typically introduced via acylation or coupling reactions.

Acylation of Pyrazole Amines

In, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide was synthesized by reacting 4-bromobenzoyl chloride with 5-methyl-1H-pyrazol-3-amine. For the target compound, this approach would require:

  • Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride.

  • Reaction with 2-methoxyaniline under basic conditions.

Key challenges include the stability of the acid chloride intermediate and ensuring regioselectivity during amidation.

Stepwise Synthesis and Intermediate Characterization

Intermediate 1: 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Synthesis :

  • Condensation : Diethyl butynedioate and methylhydrazine undergo cyclization to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Bromination : Treatment with POBr₃ yields 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (85–90% yield).

  • Hydrolysis : Alkaline hydrolysis converts the ester to the carboxylic acid (90% yield).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, CH₃), 7.45 (s, 1H, pyrazole-H).

  • IR : 1690 cm⁻¹ (C=O stretch).

Intermediate 2: 4-Bromo-1-Methyl-1H-Pyrazole-3-Carbonyl Chloride

Synthesis :

  • Reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DMF.

Characterization :

  • ¹³C NMR : 160 ppm (C=O).

Final Step: Amidation with 2-Methoxyaniline

Conditions :

  • Stir Intermediate 2 with 2-methoxyaniline (1.2 eq) in dry THF, using triethylamine as a base (0–5°C, 2 h).

  • Yield : 70–75% after column chromatography (ethyl acetate/hexane, 1:4).

Characterization :

  • MS (ESI) : m/z 338 [M+H]⁺.

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 3.92 (s, 3H, NCH₃), 6.90–7.20 (m, 4H, Ar-H), 8.10 (s, 1H, pyrazole-H).

Alternative Routes and Comparative Analysis

Direct Bromination of Pre-Formed Carboxamide

Brominating N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide at position 4 could avoid handling reactive intermediates. However, bromination of electron-deficient pyrazoles (due to the carboxamide group) may require harsh conditions (e.g., NBS in DMF, 80°C), risking decomposition.

Solid-Phase Synthesis

No direct examples exist in the provided sources, but peptide coupling reagents (e.g., HATU) could facilitate amidation on resin-bound intermediates, though scalability remains a concern.

Optimization and Challenges

Regioselectivity in Bromination

The position of bromination is influenced by directing groups. In, the hydroxyl group at position 5 directs bromination to position 4. For the target compound, the carboxamide group at position 3 may similarly direct electrophilic substitution to position 4.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:10) effectively separates intermediates.

  • Recrystallization : Ethanol/water mixtures purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens like chlorine and bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of the pyrazole family, including 4-bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, possess notable antimicrobial properties.

Compound Minimum Inhibitory Concentration (MIC) (μg/mL) Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

The compound demonstrated effectiveness in inhibiting biofilm formation, which is crucial in treating persistent infections.

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through various models:

Study Method Result
COX Enzyme InhibitionSelective inhibition observed
Carrageenan-Induced Edema ModelSignificant reduction in edema

In studies, compounds similar to this one showed promising results in reducing inflammation without severe side effects.

Anticancer Activity

The anticancer properties of the compound have been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Compound
A549 (Lung Cancer)5.0This compound
MCF7 (Breast Cancer)3.5Similar Derivative

Studies indicate that the compound can inhibit cell growth effectively, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various therapeutic areas:

  • A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, revealing significant antimicrobial activity linked to structural modifications.
  • Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects.
  • Comparative analyses indicated that bromine substitutions in pyrazole compounds enhance anticancer activity, supporting further exploration of this compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, differing in substituents, synthesis routes, or biological activity:

Compound Name Key Substituents/Modifications Synthesis Method Biological/Physicochemical Data Evidence ID
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Phenyl at N1, methoxy at C3 Methylation of 4-bromo-1-phenylpyrazol-3-ol IR, NMR, MS data reported
N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide Difluoromethyl at C3, pyridyl and bromobenzyl groups Amide coupling via carbonyl chloride Pharmacological effects (unspecified)
3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide Chloropyridyl at N1, ethoxyphenylamide at C5 Single-crystal X-ray diffraction verified Crystallographic parameters (monoclinic)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Multiple chloro groups, pyridylmethylamide Suzuki coupling or similar Cannabinoid CB1 antagonist (IC50 = 0.139 nM)
4-Bromo-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide Tetramethylpiperidinyl amide, dimethyl at C1 and C3 Amide coupling Enhanced solubility via bulky substituent

Key Differences and Trends

Substituent Position and Electronic Effects: Bromine at position 4 (target compound) vs. Methoxy vs. ethoxy groups on the arylamide (e.g., 4-ethoxyphenyl in vs. 2-methoxyphenyl) modulate lipophilicity and hydrogen-bonding capacity.

Synthetic Routes :

  • Methylation with NaH/CH3I is common for pyrazole derivatives (e.g., ), while decarboxylative alkylation () and amide coupling () are employed for complex substituents.

Biological Activity: The cannabinoid CB1 antagonist in highlights the role of chloro and pyridyl groups in receptor interaction, contrasting with the target compound’s uncharacterized activity. Difluoromethyl groups () may enhance metabolic stability compared to bromine.

Crystallographic Data: The monoclinic crystal system (P21/c) in contrasts with orthorhombic or triclinic systems in other pyrazoles, influencing melting points and solubility.

Spectroscopic Characterization

  • ¹H/¹³C NMR : The target compound’s 2-methoxyphenyl group would show distinct aromatic signals (δ 6.8–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm), comparable to analogues in .
  • MS : Molecular ion peaks (e.g., m/z 350–400) align with brominated pyrazoles in .

Research Implications

  • Structure-Activity Relationships (SAR) : Position 4 bromine and 2-methoxyphenylamide may synergize for kinase inhibition or antimicrobial activity, as seen in related compounds .
  • Pharmacokinetics : Bulky substituents (e.g., tetramethylpiperidinyl in ) improve solubility, suggesting modifications for the target compound’s bioavailability.

Biological Activity

4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its unique pyrazole core and various functional groups, this compound exhibits promising properties that warrant detailed exploration.

  • Molecular Formula : C12H12BrN3O2
  • Molecular Weight : 310.15 g/mol
  • Structure : The compound features a bromine atom at the 4-position and a methoxyphenyl group, which may influence its biological interactions and reactivity.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic activities. The structure suggests potential interactions with inflammatory pathways, although specific mechanisms remain to be elucidated through further pharmacological studies.

2. Anticancer Activity

Research has shown that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types. Notably, derivatives of pyrazole have demonstrated efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The anticancer properties are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

Cancer Type Cell Line IC50 (μM)
Breast CancerMDA-MB-2310.01
Lung CancerA5490.39
Liver CancerHepG20.46

The compound's interaction with specific biological targets is crucial for understanding its pharmacological effects. Initial findings suggest that it may bind to receptors or enzymes involved in inflammatory processes, although detailed molecular modeling studies are necessary to confirm these interactions .

Study on Antitumor Activity

A study conducted by Xia et al. explored the synthesis of various pyrazole derivatives, including those similar to this compound. These derivatives exhibited significant antitumor activity across multiple cancer types, highlighting the potential for developing new anticancer agents based on this scaffold .

Molecular Modeling Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies indicate favorable binding affinities, suggesting that the compound may effectively inhibit target enzymes involved in tumor growth and inflammation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Bromo-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide?

  • Methodology : The compound can be synthesized via sequential functionalization of the pyrazole core. A typical approach involves:

Bromination of 1-methyl-1H-pyrazole-3-carboxylic acid at the 4-position using N-bromosuccinimide (NBS) under radical initiation .

Coupling the brominated intermediate with 2-methoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Critical parameters include temperature control (<0°C for bromination) and anhydrous conditions during amidation to prevent hydrolysis.

Q. How is the structural identity of this compound validated post-synthesis?

  • Methodology : Multi-technique characterization is essential:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=16.821A˚,β=101.09a = 16.821 \, \text{Å}, \beta = 101.09^\circ) resolve bond angles and confirm stereochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 351.02) .

Q. What solvent systems are optimal for recrystallization?

  • Methodology : Mixed polar/non-polar solvents (e.g., ethanol/dichloromethane) are preferred. Single crystals suitable for X-ray analysis are often obtained via slow evaporation at 4°C .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodology : The 4-bromo group acts as a leaving site in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) yields biaryl derivatives. Kinetic studies show higher reactivity compared to chloro analogs (TOF = 120 h1^{-1} vs. 80 h1^{-1}) due to weaker C-Br bond dissociation energy .

Q. What computational models predict the compound’s binding affinity to kinase targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions with ATP-binding pockets (e.g., CDK2). Key findings:

  • The methoxyphenyl group forms π-π stacking with Phe80 (binding energy: −9.2 kcal/mol) .
  • Bromine participates in halogen bonding with backbone carbonyls (distance: 3.2 Å) .

Q. How do steric effects from the 1-methyl group impact biological activity?

  • Methodology : Comparative SAR studies with analogs (e.g., 1-H, 1-ethyl) reveal:

  • The methyl group reduces steric hindrance, enhancing IC50_{50} values against HeLa cells (IC50_{50} = 12 μM vs. 28 μM for 1-H) .
  • Conformational rigidity from the methyl group improves metabolic stability (t1/2_{1/2} = 4.2 h in liver microsomes) .

Q. What in vitro assays quantify DNA interaction?

  • Methodology :

  • Ethidium displacement assays : Measure fluorescence quenching to calculate binding constants (Kb=1.2×105M1K_b = 1.2 \times 10^5 \, \text{M}^{-1}) .
  • Comet assay : Evaluates DNA strand breaks in treated cells (tail moment = 15.2 vs. 2.1 in controls) .

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